molecular formula C9H8BrFO2 B3040209 Methyl 3-(bromomethyl)-2-fluorobenzoate CAS No. 171670-20-5

Methyl 3-(bromomethyl)-2-fluorobenzoate

Cat. No. B3040209
M. Wt: 247.06 g/mol
InChI Key: NSVDTWNBEXSVII-UHFFFAOYSA-N
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Description

“Methyl 3-(bromomethyl)-2-fluorobenzoate” is a chemical compound used in organic synthesis . It is also known by other names such as “methyl 3-bromomethyl benzoate”, “m-carbomethoxybenzyl bromide”, “3-bromomethyl benzoic acid methyl ester”, and “benzoic acid, 3-bromomethyl-, methyl ester” among others . It has a molecular formula of C9H9BrO2 and a molecular weight of 229.07 g/mol .


Synthesis Analysis

Efficient procedures have been developed for the allylation of structurally diverse ketones with methyl 3-(bromomethyl)but-3-enoates . The allylation products have found application in the synthesis of biologically active compounds such as pheromones, antitumor agents, retinoids and their analogs .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(bromomethyl)-2-fluorobenzoate” can be represented by the SMILES string COC(=O)C1=CC=CC(CBr)=C1 . The InChI key for this compound is YUHSMQQNPRLEEJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 3-(bromomethyl)-2-fluorobenzoate” is a solid at 20°C . It has a melting point of 43.0 to 47.0°C and a boiling point of 169°C at 22 mmHg . It is soluble in methanol .

Scientific Research Applications

Synthesis Processes

Methyl 3-(bromomethyl)-2-fluorobenzoate is often involved in complex synthesis processes for various compounds. For instance, the synthesis of Methyl 2-amino-5-fluorobenzoate involves reactions like nitrification, esterification, and hydronation, where compounds similar to Methyl 3-(bromomethyl)-2-fluorobenzoate play a crucial role (Yin Jian-zhong, 2010). Additionally, the synthesis of compounds like 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, key intermediates in some anti-cancer drugs, involves similar bromomethyl groups (Cao Sheng-li, 2004).

Antimicrobial Activity

Certain fluorobenzoylimino compounds, including those structurally related to Methyl 3-(bromomethyl)-2-fluorobenzoate, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown effectiveness against various bacteria and fungi, indicating a potential application in developing new antimicrobial agents (A. Saeed et al., 2010).

Radioligand Development

In the field of neuroscience and imaging, analogs of Methyl 3-(bromomethyl)-2-fluorobenzoate have been used in synthesizing radioligands for positron emission tomography (PET) scans. These compounds have been particularly useful in imaging monkey brain metabotropic glutamate subtype-5 receptors (F. Siméon et al., 2007).

Environmental and Material Sciences

The transformation of phenol to benzoate in an anaerobic environment has been studied using fluorinated analogs similar to Methyl 3-(bromomethyl)-2-fluorobenzoate. Such studies are essential in understanding chemical transformations in environmental contexts (K. Londry & P. Fedorak, 1993). Additionally, the study of crystal structures of various benzoates, including those related to Methyl 3-(bromomethyl)-2-fluorobenzoate, contributes to material science and crystallography (Ben Ebersbach et al., 2022).

Corrosion Inhibition

Ionic liquids with structures similar to Methyl 3-(bromomethyl)-2-fluorobenzoate have been investigated for their anti-corrosion properties on mild steel in acidic environments. These studies are crucial for industrial applications where corrosion is a significant concern (Bhaskaran et al., 2019).

Safety And Hazards

“Methyl 3-(bromomethyl)-2-fluorobenzoate” is considered hazardous. It can cause severe skin burns and eye damage . It may also cause respiratory irritation . It is advised to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

“Methyl 3-(bromomethyl)-2-fluorobenzoate” has potential applications in the synthesis of new heterocyclic compounds . For instance, it has been used for the first time to modify benzo[f]coumarin derivatives at the keto group via Barbier allylation with the goal of subsequent formation of a lactone fragment . This could affect the general biological profile of the resulting compounds .

properties

IUPAC Name

methyl 3-(bromomethyl)-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-9(12)7-4-2-3-6(5-10)8(7)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVDTWNBEXSVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(bromomethyl)-2-fluorobenzoate

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of methyl 2-fluoro-3-methylbenzoate (1.5 g, 8.9 mmol) and N-bromosuccinimide (1.67 g, 9.4 mmol) was added carbon tetrachloride (24 mL) and benzoyl peroxide (5 mg), and the mixture was heated at reflux for 16 h. The reaction mixture was cooled, filtered, and concentrated under reduced pressure. Purification by flash column chromatography (silica, eluent 5:95 to 60:40 EtOAc/hexanes) afforded methyl 3-bromomethyl-2-fluorobenzoate as a light yellow solid (0.91 g, 41%): 1H NMR (300 MHz, CDCl3) δ 7.93-7.88 (m, 1H), 7.61-7.56 (m, 1H), 7.20 (t, J=8 Hz, 1H), 4.53 (d, J=3 Hz, 2H), 3.94 (s, 3H).
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1.5 g
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1.67 g
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5 mg
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24 mL
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Synthesis routes and methods III

Procedure details

To a solution of methyl 2-fluoro-3-methylbenzoate (13.8 g, 82.3 mmol) from Step A above and N-bromosuccinimide (16.0 g, 90.6 mmol) in carbon tetrachloride (82 mL) at room temperature was added a catalytic amount of benzoyl peroxide. The yellow mixture was heated under reflux until the reaction was complete by TLC (overnight) and then it was concentrated and purified by column chromatography (silica gel, 9:1 hexanes/ethyl acetate) to afford methyl 3-(bromomethyl)-2-fluorobenzoate as a light yellow oil (11.5 g, 56%): 1H NMR (500 MHz, CDCl3) δ 7.90 (t, J=8.0 Hz, 1H), 7.59 (t, J=7.5 Hz, 1H), 7.19 (t, J=7.5 Hz, 1H), 4.53 (s, 2H), 3.90 (s, 3H).
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13.8 g
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16 g
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82 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-(bromomethyl)-2-fluorobenzoate
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Citations

For This Compound
1
Citations
X Deng, N Wang, L Meng, S Zhou, J Huang, J Xing… - Bioorganic …, 2020 - Elsevier
Our recently successful identification of benzoic acid-based DPP-4 inhibitors spurs the further quest for in-depth structure-activity relationships (SAR) study in S 2 ′ site DPP-4. Thus …
Number of citations: 7 www.sciencedirect.com

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